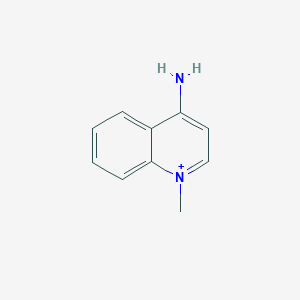

4-Amino-1-methylquinolinium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-1-methylquinolinium is a useful research compound. Its molecular formula is C10H11N2+ and its molecular weight is 159.21g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimalarial Applications

4-Amino-1-methylquinolinium derivatives are being investigated for their potential as antimalarial agents. The structural framework of 4-aminoquinoline has been pivotal in developing new drugs that can combat chloroquine-resistant strains of Plasmodium falciparum.

Case Study: Development of Antimalarial Compounds

A study evaluated several new 4-aminoquinoline derivatives, demonstrating significant in vitro activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. The lead compounds exhibited IC50 values significantly lower than that of chloroquine, indicating their potential as effective antimalarial drugs .

| Compound | IC50 (nM) | Resistance Type |

|---|---|---|

| Compound 18 | 5.6 | CQ-resistant |

| Compound 4 | 17.3 | CQ-resistant |

| Chloroquine | 382 | CQ-sensitive |

Inhibition of Nicotinamide N-Methyltransferase

Another promising application of this compound is its role as an inhibitor of Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic disorders such as obesity and diabetes.

Case Study: NNMT Inhibition

Research conducted on 5-amino-1-methylquinolinium (a derivative) revealed its effectiveness as a selective NNMT inhibitor. In vivo studies demonstrated that administration of this compound led to significant weight loss in diet-induced obese mice without adverse effects on food intake .

| Parameter | Intravenous Administration | Oral Administration |

|---|---|---|

| Cmax (ng/mL) | 2252 | 14431 |

| AUC (h.ng/mL) | 3708 | - |

| Half-life (h) | 3.80 ± 1.10 | 6.90 ± 1.20 |

Synthesis and Characterization

The synthesis of quinoline derivatives, including those based on the this compound structure, has been extensively studied to optimize their biological activity.

Synthesis Techniques

Recent advancements in synthetic methodologies have allowed for the development of various quinoline derivatives with enhanced bioactivity against multiple targets, including cancer cells and microbial pathogens . These derivatives are characterized by modifications at different positions on the quinoline ring to improve efficacy and reduce toxicity.

Other Biological Activities

Beyond antimalarial and metabolic applications, compounds derived from the quinoline scaffold exhibit a range of biological activities, including:

- Antiviral Properties : Some derivatives have shown effectiveness against viral pathogens.

- Anticancer Activity : Research indicates potential cytotoxic effects on various cancer cell lines .

- Insecticidal Effects : Certain quinoline derivatives have been synthesized with larvicidal properties against mosquito vectors responsible for malaria and dengue .

Propiedades

Fórmula molecular |

C10H11N2+ |

|---|---|

Peso molecular |

159.21g/mol |

Nombre IUPAC |

1-methylquinolin-1-ium-4-amine |

InChI |

InChI=1S/C10H10N2/c1-12-7-6-9(11)8-4-2-3-5-10(8)12/h2-7,11H,1H3/p+1 |

Clave InChI |

AZHUOPNKXMFIAA-UHFFFAOYSA-O |

SMILES |

C[N+]1=CC=C(C2=CC=CC=C21)N |

SMILES canónico |

C[N+]1=CC=C(C2=CC=CC=C21)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.